molecular formula C10H19NO6 B14809862 (2S,5S)-2,5-Bis(methoxymethyl)pyrrolidine oxalate

(2S,5S)-2,5-Bis(methoxymethyl)pyrrolidine oxalate

Cat. No.: B14809862
M. Wt: 249.26 g/mol
InChI Key: KHDJNXCJLGIKHW-WSZWBAFRSA-N
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Description

(2S,5S)-2,5-Bis(methoxymethyl)pyrrolidine oxalate is a chemical compound with potential applications in various fields, including chemistry, biology, and medicine It is characterized by its unique structure, which includes two methoxymethyl groups attached to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,5S)-2,5-Bis(methoxymethyl)pyrrolidine oxalate typically involves the reaction of pyrrolidine with formaldehyde and methanol under acidic conditions to introduce the methoxymethyl groups. The resulting product is then treated with oxalic acid to form the oxalate salt. The reaction conditions often include:

    Temperature: Room temperature to moderate heating.

    Catalysts: Acidic catalysts such as hydrochloric acid or sulfuric acid.

    Solvents: Methanol or other alcohols.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2S,5S)-2,5-Bis(methoxymethyl)pyrrolidine oxalate can undergo various chemical reactions, including:

    Oxidation: The methoxymethyl groups can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to remove the methoxymethyl groups, yielding pyrrolidine.

    Substitution: The methoxymethyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of pyrrolidine.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

(2S,5S)-2,5-Bis(methoxymethyl)pyrrolidine oxalate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S,5S)-2,5-Bis(methoxymethyl)pyrrolidine oxalate involves its interaction with specific molecular targets. The methoxymethyl groups can participate in hydrogen bonding and other interactions with enzymes or receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (2S,5S)-Methionine sulfoximine: Shares a similar stereochemistry but differs in functional groups and applications.

    (2S,5S)-5-Carboxymethylproline: Another compound with similar stereochemistry but distinct chemical properties and uses.

Uniqueness

(2S,5S)-2,5-Bis(methoxymethyl)pyrrolidine oxalate is unique due to its specific functional groups and the resulting chemical reactivity. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic chemistry and research.

Properties

Molecular Formula

C10H19NO6

Molecular Weight

249.26 g/mol

IUPAC Name

(2S,5S)-2,5-bis(methoxymethyl)pyrrolidine;oxalic acid

InChI

InChI=1S/C8H17NO2.C2H2O4/c1-10-5-7-3-4-8(9-7)6-11-2;3-1(4)2(5)6/h7-9H,3-6H2,1-2H3;(H,3,4)(H,5,6)/t7-,8-;/m0./s1

InChI Key

KHDJNXCJLGIKHW-WSZWBAFRSA-N

Isomeric SMILES

COC[C@@H]1CC[C@H](N1)COC.C(=O)(C(=O)O)O

Canonical SMILES

COCC1CCC(N1)COC.C(=O)(C(=O)O)O

Origin of Product

United States

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